2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide
Description
2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a phenoxy group substituted with two methyl groups at the 3 and 4 positions, an acetamide group, and a methoxyethyl group
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-10-4-5-12(8-11(10)2)17-9-13(15)14-6-7-16-3/h4-5,8H,6-7,9H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCDGCNAUJFDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCOC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Preparation of 3,4-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,4-dimethylphenoxyacetic acid: The 3,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 3,4-dimethylphenoxyacetic acid.
Amidation: The 3,4-dimethylphenoxyacetic acid is then reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies would be required to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)acetamide
- 2-(4-methoxyphenoxy)-N-(2-methoxyethyl)acetamide
- 2-(3,4-dimethylphenoxy)-N-(2-ethoxyethyl)acetamide
Uniqueness
2-(3,4-dimethylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to the specific combination of functional groups it possesses, which may confer distinct chemical and biological properties compared to similar compounds. Its methoxyethyl group, in particular, may influence its solubility, reactivity, and interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
